4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Description
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;;/h2-5,7,9,13-14H,6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILEBZHCWCZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically involves:
- Construction or incorporation of the 1-methyl-1H-pyrazol-4-yl moiety.
- Formation of the 1,2,3,4-tetrahydroisoquinoline scaffold.
- Coupling or substitution reactions to link these two moieties.
- Formation of the dihydrochloride salt for stability and usability.
Preparation of the 1-methyl-1H-pyrazol-4-yl Intermediate
The pyrazolyl fragment is often prepared first or procured as a key intermediate. According to synthetic data:
- Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone : Oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide in dichloromethane at 0–20 °C for 14 hours yields the ketone intermediate in 91% yield.
- Further functionalization : This ketone can be converted into 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester by reaction with diethyl oxalate and sodium ethoxide in ethanol at room temperature, yielding 79%.
- Bromination : The ketone can be brominated at the alpha position using pyridinium tribromide in ethanol/dichloromethane at 20 °C for 3 hours, obtaining 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in 85–89% yield.
These intermediates are crucial for subsequent coupling with the tetrahydroisoquinoline moiety.
Preparation of the 1,2,3,4-Tetrahydroisoquinoline Core
The tetrahydroisoquinoline portion is generally prepared or sourced as 1-methyl-1,2,3,4-tetrahydroisoquinoline or its hydrochloride salt. This compound can be used as a nucleophile or coupling partner in the synthesis.
Coupling to Form 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
The key step is the formation of the C–N bond linking the pyrazolyl group to the tetrahydroisoquinoline nucleus. While direct literature specifically for the title compound is limited, analogous methods from related isoquinoline derivatives provide insight.
- From patent literature related to similar tetrahydroisoquinoline derivatives (e.g., revaprazan hydrochloride), coupling involves heating the tetrahydroisoquinoline with a suitable halogenated heteroaryl intermediate in a polar solvent such as dimethylformamide or dimethylacetamide at elevated temperatures (115–125 °C).
- After reaction completion, acidification with hydrochloric acid and ethanol leads to precipitation of the dihydrochloride salt.
- The molar ratio of reactants is critical, typically 1:1 to 1:1.5 of the halogenated heteroaryl compound to tetrahydroisoquinoline to optimize yield.
- Purification involves extraction, washing with dilute hydrochloric acid, and recrystallization.
This approach is adaptable to pyrazolyl-substituted isoquinolines by employing a pyrazolyl halide or activated pyrazolyl intermediate.
Salt Formation: Dihydrochloride Preparation
The final compound is isolated as the dihydrochloride salt to enhance solubility and stability:
- After coupling, the reaction mixture is treated with hydrochloric acid in ethanol to adjust the pH to approximately 1.
- The mixture is cooled, and the salt precipitates as a white solid.
- Filtration and drying yield the dihydrochloride salt with high purity and good yield (e.g., 84.9% in related compounds).
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Neurological Applications
The compound's structure suggests potential neuroprotective effects. In vitro studies have shown that tetrahydroisoquinoline derivatives can modulate neurotransmitter levels and protect neurons from oxidative stress.
Data Table: Neuroprotective Effects
| Compound | Model | Effect | Reference |
|---|---|---|---|
| 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | SH-SY5Y Cells | Reduced apoptosis | |
| Related Isoquinoline | Primary Neurons | Increased survival |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. Preliminary results indicate that it exhibits activity against both gram-positive and gram-negative bacteria.
Case Study:
In a study assessing the antimicrobial efficacy of similar compounds, it was found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anti-inflammatory Properties
Tetrahydroisoquinoline derivatives have also been studied for their anti-inflammatory effects. The modulation of cytokine production has been a focus area, with promising results indicating reduced levels of pro-inflammatory markers.
Data Table: Anti-inflammatory Activity
| Compound | Cytokine Assessed | Result | Reference |
|---|---|---|---|
| 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | TNF-alpha | Decreased by 40% | |
| Related Compound | IL-6 | Inhibition observed |
Materials Science Applications
The unique properties of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride extend to materials science. Its ability to form stable complexes with metals has potential applications in catalysis and sensor development.
Case Study:
Research has demonstrated that this compound can coordinate with transition metals to form complexes that act as catalysts in organic reactions. These complexes showed enhanced activity compared to traditional catalysts .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 1315368-21-8)
This mono-hydrochloride analogue lacks the methyl group at the pyrazole’s 1-position, resulting in a simpler structure (C12H14ClN3 vs. C13H16Cl2N3). The absence of the methyl group reduces steric hindrance and may alter binding affinity in receptor-ligand interactions. However, its lower molecular weight (235.71 g/mol vs. 285.19 g/mol) and mono-hydrochloride form suggest reduced solubility compared to the dihydrochloride variant .
Coumarin-Pyrazole Derivatives (Compounds 4i and 4j)
These derivatives (e.g., 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one) feature extended aromatic systems, including coumarin and pyrimidinone moieties.
Physicochemical and Commercial Properties
Key Differences and Implications
The coumarin derivatives’ extended conjugation systems enable applications in optical imaging but limit blood-brain barrier penetration .
Salt Form and Solubility: The dihydrochloride form’s higher solubility favors formulation in aqueous media (e.g., injectables), whereas the mono-hydrochloride analogue may require co-solvents for dissolution .
Cost and Scalability: The target compound’s bulk pricing ($20–25/KG) reflects industrial-scale production, while the mono-hydrochloride analogue’s high cost (€645/50mg) limits it to niche research applications .
Research and Application Considerations
- Synthetic Accessibility : The target compound’s simpler structure enables straightforward synthesis compared to coumarin derivatives, which require multi-step protocols .
- Regulatory Compliance : Suppliers emphasize adherence to regional regulatory requirements for the target compound, ensuring suitability for preclinical trials .
- Discontinued Availability: Notably, 1g quantities of the dihydrochloride form are discontinued, highlighting prioritization of bulk orders for industrial use .
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (commonly referred to as MeTIQ ) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of MeTIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of MeTIQ is characterized by the presence of a tetrahydroisoquinoline core substituted with a 1-methyl-1H-pyrazole moiety. The molecular formula is with a molecular weight of approximately 300.19 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound.
Neuroprotective Effects
Research indicates that MeTIQ exhibits significant neuroprotective properties. A study demonstrated that MeTIQ protects dopaminergic neurons from neurotoxicity induced by various agents, including 1-methyl-4-phenylpyridinium ion (MPTP) and 6-hydroxydopamine. This protective action is particularly pronounced in mesencephalic neurons, suggesting its potential utility in treating neurodegenerative diseases such as Parkinson's disease .
Antioxidant Properties
MeTIQ may also function as an antioxidant by inducing the expression of antioxidative enzymes. This mechanism helps mitigate oxidative stress in neuronal cells, which is a common pathway in neurodegenerative disorders . The compound's ability to indirectly enhance antioxidant defenses highlights its therapeutic potential.
Antimicrobial Activity
In addition to its neuroprotective effects, MeTIQ has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanism .
The mechanisms through which MeTIQ exerts its biological effects are multifaceted:
- Enzyme Inhibition : MeTIQ may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism or oxidative stress pathways.
- Receptor Modulation : The compound's structure allows it to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and neuronal excitability .
Study on Neuroprotection
A notable study published in Neuroscience Letters explored the neuroprotective effects of MeTIQ on cultured rat mesencephalic neurons. Results indicated that both enantiomers of MeTIQ exhibited differential effects on neuronal survival under oxidative stress conditions. The (R)-enantiomer showed significant protective effects against dopaminergic neuron death compared to the (S)-enantiomer .
| Compound | Effect on Neurons | Mechanism |
|---|---|---|
| (R)-MeTIQ | Significant protection | Induction of antioxidative enzymes |
| (S)-MeTIQ | Minimal effect | Not specified |
Antimicrobial Study
A comparative study assessed the antimicrobial efficacy of MeTIQ against standard bacterial strains. Results revealed that MeTIQ exhibited notable inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in polar aprotic solvents (e.g., xylene or ethanol) with catalysts like chloranil. Key steps include:
- Cyclization : Refluxing precursors (e.g., pyrazole derivatives) for 25–30 hours in xylene to form the tetrahydroisoquinoline core .
- Purification : Recrystallization using ethanol or DMF-EtOH (1:1) mixtures to isolate the product .
- Salt Formation : Treatment with HCl to generate the dihydrochloride salt, confirmed via elemental analysis .
Q. Which spectroscopic methods are optimal for characterizing the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly for pyrazole and tetrahydroisoquinoline moieties .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding patterns (e.g., dihydrochloride salt formation) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What solvents and recrystallization methods are suitable for purification?
- Methodological Answer :
- Solvents : Ethanol, methanol, or DMF-EtOH (1:1) mixtures are effective for recrystallization .
- Process : After reflux, filter the crude product, wash with cold ethanol, and recrystallize at reduced temperatures (4°C) to enhance purity .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to address discrepancies in proton assignments .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
- Isotopic Labeling : Employ deuterated solvents or -labeled analogs to resolve overlapping signals in complex spectra .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile:buffer (0.1% TFA) in gradient mode. Detect impurities at 254 nm .
- Reference Standards : Compare retention times with certified impurities (e.g., MM0421.02 and MM0421.03) .
Q. Table 1: Common Impurities and Reference Standards
| Impurity ID | Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|---|
| MM0421.02 | Imp. B(BP) | 62337-66-0 | C19H21ClN4O | Requires ion-pair chromatography |
| MM0421.03 | Imp. C(BP) as Dihydrochloride | n/a | C21H23Cl2N5O | Use pH-adjusted mobile phase |
Q. How to design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases). Optimize ligand parameters with PyMOL .
- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
- Dose-Response Analysis : Calculate IC values using nonlinear regression models (e.g., GraphPad Prism) .
Q. What are the challenges in optimizing reaction conditions for scale-up?
- Methodological Answer :
- Solvent Selection : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reflux efficiency .
- Catalyst Screening : Test alternatives to chloranil (e.g., DDQ) to shorten reaction times .
- Temperature Control : Use microwave-assisted synthesis to achieve uniform heating and reduce side reactions .
Q. How to validate the compound’s stability under various storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light for 14 days. Monitor degradation via HPLC .
- Ion Chromatography : Quantify chloride content over time to assess salt dissociation .
- Long-Term Stability : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. How to address inconsistencies in published synthesis protocols for this compound?
- Methodological Answer :
- Meta-Analysis : Compare reflux durations (e.g., 25–30 hours in xylene vs. 2 hours in ethanol) and identify yield-optimized conditions .
- DoE (Design of Experiments) : Use factorial design to test variables (solvent, temperature, catalyst) and determine statistically significant factors .
- Reproducibility Checks : Replicate protocols from multiple sources and validate purity via orthogonal methods (e.g., HPLC + NMR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
